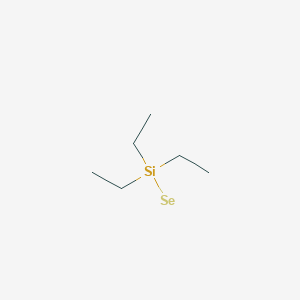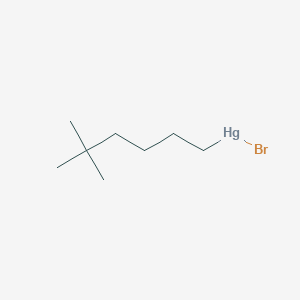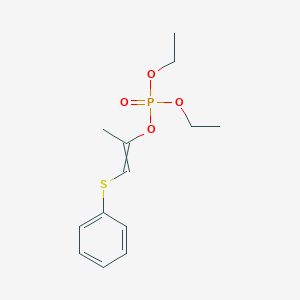
4-Benzhydryl-2,6-diphenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzhydryl-2,6-diphenylphenol is an organic compound with the molecular formula C27H22O It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with benzhydryl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-2,6-diphenylphenol typically involves the autocondensation of cyclohexanone. The process includes the formation of tricyclic ketones, which are then subjected to further reactions to yield the desired product . The reaction is carried out in a tubular fixed bed reactor at temperatures ranging from 250-300°C, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability and efficiency of the process.
化学反応の分析
Types of Reactions: 4-Benzhydryl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Benzhydryl-2,6-diphenylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-Benzhydryl-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The benzhydryl and diphenyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
類似化合物との比較
2,6-Diphenylphenol: Shares a similar phenolic structure but lacks the benzhydryl group.
Benzhydryl Compounds: Include various derivatives of diphenylmethane with different substituents.
Uniqueness: 4-Benzhydryl-2,6-diphenylphenol is unique due to the presence of both benzhydryl and diphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
13391-82-7 |
|---|---|
分子式 |
C31H24O |
分子量 |
412.5 g/mol |
IUPAC名 |
4-benzhydryl-2,6-diphenylphenol |
InChI |
InChI=1S/C31H24O/c32-31-28(23-13-5-1-6-14-23)21-27(22-29(31)24-15-7-2-8-16-24)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30,32H |
InChIキー |
RENIPKIPTLBNRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




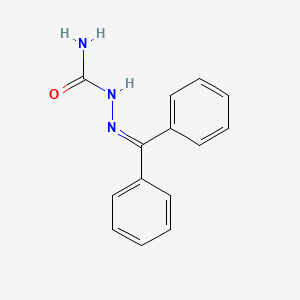
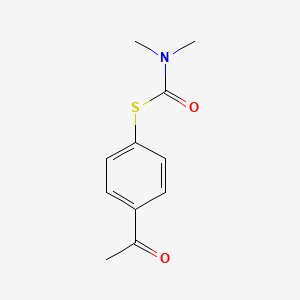
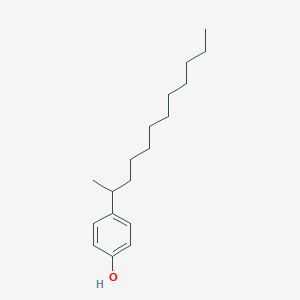


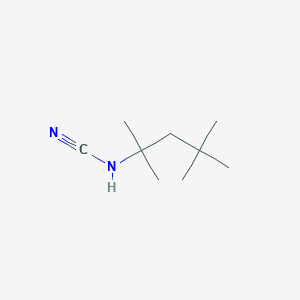
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
